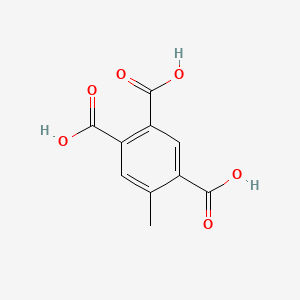
5-Methyltrimellitic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyltrimellitic acid can be synthesized through several methods. One common approach involves the oxidation of 5-methyl-1,2,4-trimethylbenzene using strong oxidizing agents such as potassium permanganate or nitric acid. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of 5-methyl-1,2,4-trimethylbenzene. This process can be carried out in the presence of catalysts such as vanadium pentoxide (V2O5) or cobalt acetate. The reaction is conducted at elevated temperatures and pressures to enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methyltrimellitic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form compounds such as 5-methyl-1,2,4-benzenetricarboxylic anhydride.
Reduction: Reduction reactions can convert it into corresponding alcohols or aldehydes.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alcohols or amines in the presence of dehydrating agents like thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: 5-Methyl-1,2,4-benzenetricarboxylic anhydride.
Reduction: 5-Methyl-1,2,4-benzenetricarboxylic alcohol or aldehyde.
Substitution: Esters, amides, or other derivatives depending on the substituent used.
Scientific Research Applications
5-Methyltrimellitic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the production of drugs and therapeutic agents.
Industry: It is utilized in the manufacture of resins, coatings, and plasticizers due to its ability to enhance the properties of these materials.
Mechanism of Action
The mechanism of action of 5-Methyltrimellitic acid involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. Its carboxylic acid groups can form hydrogen bonds and participate in acid-base reactions, influencing the reactivity and stability of the compound. The methyl group on the benzene ring can also affect the electronic properties and reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
Trimellitic acid: The parent compound without the methyl group.
Trimesic acid: A similar compound with three carboxylic acid groups on the benzene ring.
Hemimellitic acid: Another isomer with three carboxylic acid groups in different positions on the benzene ring.
Uniqueness
5-Methyltrimellitic acid is unique due to the presence of the methyl group, which can influence its chemical properties and reactivity. This structural difference can lead to variations in its behavior in chemical reactions and its applications in various fields.
Properties
CAS No. |
34240-10-3 |
|---|---|
Molecular Formula |
C10H8O6 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
5-methylbenzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C10H8O6/c1-4-2-6(9(13)14)7(10(15)16)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
YMYIEXNGMOGPDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


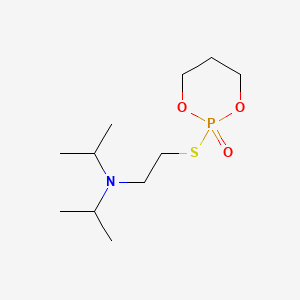
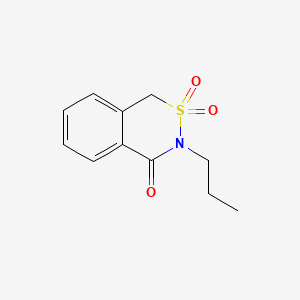

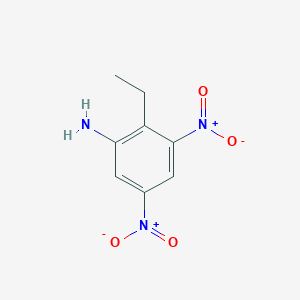
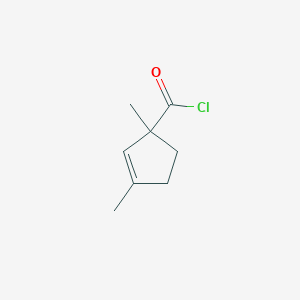
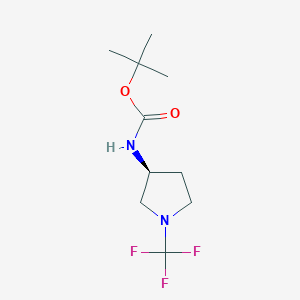
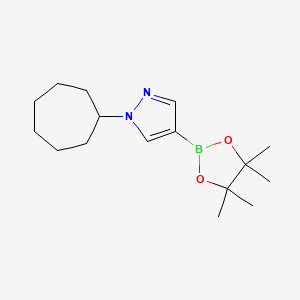
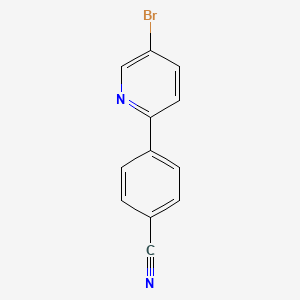
![Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate](/img/structure/B13968003.png)
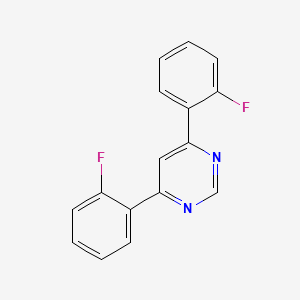
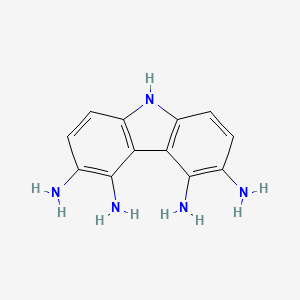

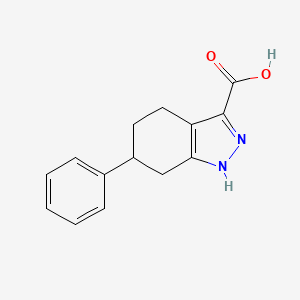
![3-Chloro-N-(5-nitro-2-thiazolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B13968025.png)
